molecular formula C14H15NO4S B150814 N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide CAS No. 721448-65-3

N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide

Cat. No. B150814
M. Wt: 293.34 g/mol
InChI Key: MXLQIIYPGYSBSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide, commonly known as MDPB, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology.

Mechanism Of Action

The mechanism of action of MDPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that MDPB can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer, as well as the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in immune response and inflammation.

Biochemical And Physiological Effects

MDPB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

MDPB has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its relatively low potency compared to other compounds with similar activity, and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on MDPB, including investigating its potential as a therapeutic agent for various medical conditions, as well as further studies to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of MDPB and related compounds may lead to the development of more potent and effective drugs.

Synthesis Methods

MDPB can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenol with 2-chloro-4-nitrophenylsulfonamide, followed by reduction with sodium dithionite and coupling with 4-chlorobenzyl chloride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

MDPB has been studied for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurodegenerative diseases. It has been shown to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory effects in animal models. Additionally, MDPB has been investigated for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and neuronal damage.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15-20(2,16)17/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLQIIYPGYSBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide

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